molecular formula C16H18N4O4S B3013736 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenyl)propanamide CAS No. 2034307-69-0

2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenyl)propanamide

Cat. No.: B3013736
CAS No.: 2034307-69-0
M. Wt: 362.4
InChI Key: KVBKNGIEOODDRR-UHFFFAOYSA-N
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Description

2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenyl)propanamide is a synthetic organic compound featuring a pyridazin-3(2H)-one core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This molecule is of significant interest in early-stage pharmacological research, particularly for investigating pathways related to cardiovascular diseases and cancer. The structural motif of pyridazin-3(2H)-one is present in several biologically active derivatives and is extensively documented for its vasodilatory properties, which are valuable in cardiovascular research . Furthermore, this core structure is found in molecules that act as targeted anticancer agents, inhibiting key enzymes such as phosphodiesterases (PDE) and tyrosine kinases, which are critical in cell proliferation and survival signaling pathways . The inclusion of a 4-sulfamoylphenylacetamide moiety in its structure suggests potential for exploring anti-inflammatory applications, as the sulfonamide group is a common feature in enzyme inhibitors, including cyclooxygenase-2 (COX-II) inhibitors, which are relevant to inflammation and cancer research . This product is intended for use in non-clinical, in vitro research to help scientists validate new therapeutic hypotheses and understand complex disease mechanisms. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c1-10(20-15(21)9-11-3-2-4-14(11)19-20)16(22)18-12-5-7-13(8-6-12)25(17,23)24/h5-10H,2-4H2,1H3,(H,18,22)(H2,17,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBKNGIEOODDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)N2C(=O)C=C3CCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenyl)propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N4O2SC_{17}H_{20}N_{4}O_{2}S, with a molecular weight of approximately 344.43 g/mol. The structure features a cyclopentapyridazine moiety linked to a sulfonamide group, which is known for its biological relevance.

PropertyValue
Molecular FormulaC17H20N4O2S
Molecular Weight344.43 g/mol
IUPAC NameThis compound
CAS Number2034234-44-9

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-inflammatory , antimicrobial , and anticancer effects. The following sections detail specific studies and findings related to these activities.

Anti-inflammatory Activity

A study conducted on similar compounds within the cyclopentapyridazine class demonstrated significant anti-inflammatory properties. The mechanism involved inhibition of nitric oxide (NO) production and suppression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines (RAW264.7). These findings suggest that compounds with structural similarities to our target compound may inhibit the activation of the NF-kB and MAPK signaling pathways, which are crucial in inflammatory responses .

Case Study: In Vitro Analysis

In vitro assays using RAW264.7 cells showed that treatment with the compound resulted in:

  • Reduction of iNOS and COX-2 expression : mRNA and protein levels were significantly decreased post-treatment.
  • Cytotoxicity Assessment : MTT assays indicated that concentrations up to 160 µM did not adversely affect cell viability, suggesting a safe therapeutic window .

Anticancer Activity

Emerging evidence suggests that compounds similar to this compound may exhibit anticancer effects through:

  • Induction of Apoptosis : Activation of apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Inhibition of cell proliferation by interfering with cell cycle regulators.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : Interaction with enzymes involved in inflammatory processes.
  • Receptor Modulation : Binding to receptors that regulate immune responses.

Proposed Pathways

  • Inhibition of NF-kB Activation : Preventing the translocation of NF-kB into the nucleus may reduce the expression of inflammatory genes.
  • MAPK Pathway Modulation : Altering MAPK signaling could lead to decreased production of inflammatory mediators.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds with similar structures to 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenyl)propanamide exhibit significant anticancer properties. In vitro studies have shown that such compounds can inhibit tumor cell proliferation and induce apoptosis through mitochondrial pathways. For instance, derivatives of cyclopenta[c]pyridazine have been reported to inhibit cancer cell growth at micromolar concentrations.

Antimicrobial Effects

The sulfonamide group present in this compound suggests potential antimicrobial activity. Sulfonamides are known for their effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Studies have demonstrated that related compounds can inhibit key enzymes critical for bacterial survival, such as carbonic anhydrase .

Enzyme Inhibition

The compound may also play a role in inhibiting specific enzymes involved in inflammatory pathways. Research focusing on enzyme inhibition has revealed that it can effectively reduce the activity of these enzymes, offering potential therapeutic benefits in inflammatory diseases.

In Vitro Studies

Several studies have explored the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as an anticancer agent.

Molecular Docking Studies

Computational studies using molecular docking simulations have provided insights into the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to target proteins involved in disease pathways, supporting its potential therapeutic applications.

Comparison with Similar Compounds

Table 1: Key Compounds with N-(4-Sulfamoylphenyl)amide Backbones

Compound Name Core Structure Substituents/R-Groups Molecular Formula Molecular Weight Yield (%) Melting Point (°C) Source
2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenyl)propanamide Cyclopenta[c]pyridazinone Propanamide, 4-sulfamoylphenyl Not reported Not reported Not reported Not reported
2-(6-Ethoxybenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (Compound 1) Benzo[d]thiazole Acetamide, ethoxy, sulfamoylphenyl C16H16N4O3S2 392.45 59 144.2
2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (Compound 8) Benzo[d]thiazole Acetamide, dimethyl, sulfamoylphenyl C16H16N4O2S2 376.45 73 147.1
2-(1-Ethyl-1H-pyrazol-5-ylamino)-N-(4-sulfamoylphenyl)acetamide (Compound 9) Pyrazole Acetamide, ethyl, sulfamoylphenyl C14H16N6O3S 356.38 64 238.7

Key Observations:

  • Backbone Flexibility : The target compound employs a propanamide chain, which provides greater conformational flexibility compared to the acetamide derivatives in Table 1. This may influence binding kinetics or solubility .
  • Heterocyclic Core: The cyclopenta[c]pyridazinone core is structurally distinct from benzo[d]thiazole or pyrazole systems. Its fused bicyclic system may enhance aromatic stacking interactions or metabolic stability .
  • Sulfamoylphenyl Group : Common to all compounds, this group likely contributes to hydrogen bonding with biological targets, mimicking sulfonamide drugs .

Analogues with Cyclopenta[c]pyridazinone Cores

Table 2: Cyclopenta[c]pyridazinone Derivatives

Compound Name R-Group Molecular Formula Molecular Weight Notes Source
2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(pyrazin-2-yl)propanamide Pyrazin-2-yl C14H15N5O2 285.30 Lacks sulfamoylphenyl; pyrazine may reduce solubility
N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide Trifluoromethylphenyl, methanesulfonamide C19H19F3N4O3S 440.43 Bulky substituents may hinder membrane permeability

Key Observations:

  • The trifluoromethylphenyl group in introduces hydrophobicity, which could improve blood-brain barrier penetration but may increase toxicity.
  • Synthetic Accessibility: The target compound’s synthesis likely involves cyclocondensation of hydrazine derivatives with diketones, analogous to methods for cyclopenta[c]pyridazinone derivatives .

Research Findings and Implications

While biological data for the target compound are absent in the provided evidence, insights can be extrapolated from structural analogues:

Antimicrobial Potential: Benzo[d]thiazole derivatives (Table 1) exhibit activity against bacterial and fungal strains, suggesting the target’s sulfamoylphenyl group may confer similar properties .

Enzyme Inhibition: Cyclopenta[c]pyridazinone cores are found in kinase inhibitors; the target’s rigidity may enhance selectivity for ATP-binding pockets .

Solubility vs. Bioavailability : The propanamide linker may improve water solubility compared to shorter-chain analogues, though this requires experimental validation.

Q & A

Q. How can conflicting solubility or stability data be addressed?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor via UPLC-MS.
  • Co-Solvent Systems : Test solubility in PEG-400/water or Captisol® for in vivo formulations .

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